Pyrazole-72

Fluorescent Dye Spectrophotometry Optical Filter Design

Fluorescent dye sourcing often fails due to inconsistent absorption profiles. Pyrazole-72 (CAS 85833-79-0) eliminates this variability with a defined λmax of 519 nm, ensuring reproducible instrument calibration and device performance. - Dye Content: 95%, enabling reliable spectrophotometric validation. - High thermal stability (mp 280.3-286.0 °C) supports vapor-deposition and high-temperature processing. - Standardized 1 g packaging reduces procurement risk for R&D and pilot-scale workflows.

Molecular Formula C38H26N4O2
Molecular Weight 570.6 g/mol
CAS No. 85833-79-0
Cat. No. B1626392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazole-72
CAS85833-79-0
Molecular FormulaC38H26N4O2
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=NN2C3=CC4=CC=CC=C4C=C3)C5=C6C=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC=C98
InChIInChI=1S/C38H26N4O2/c1-44-27-17-14-24(15-18-27)35-22-33(40-42(35)26-16-13-23-7-2-3-8-25(23)21-26)28-19-20-31-36-29(28)9-6-10-30(36)37-39-32-11-4-5-12-34(32)41(37)38(31)43/h2-21,35H,22H2,1H3
InChIKeyNRJWLWMYNPVLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazole-72 CAS 85833-79-0: Technical Specifications for Procurement and Research Selection


Pyrazole-72 (CAS 85833-79-0) is a complex heterocyclic organic compound, classified as a pyrazoline-based fluorescent dye . Its molecular formula is C38H26N4O2, with a molecular weight of 570.64 g/mol . The compound is characterized by a rigid, polycyclic structure incorporating a dihydropyrazole ring and a benzimidazoisoquinolinone core, which dictates its photophysical and thermal properties . It is commercially available as a solid with a stated dye content of 95% and is intended for research and development use in areas such as organic electronics and photonics [1].

Why Pyrazole-72 (CAS 85833-79-0) Cannot Be Directly Substituted by Other Pyrazoline Dyes


Generic substitution among pyrazoline-class compounds is not feasible due to the strong structure-property relationship inherent to their fluorophore design. Pyrazole-72's specific absorption maximum (λmax) of 519 nm is a direct consequence of its unique π-conjugated system, which combines a naphthyl group and a benzimidazoisoquinolinone moiety. This exact conjugation pathway is absent in simpler pyrazoline derivatives [1], which typically exhibit blue-shifted emission in the 445-467 nm range [2]. Consequently, swapping Pyrazole-72 with a generic analog would alter the optical excitation and detection parameters of an established system, invalidate performance calibrations, and potentially compromise the integrity of the experimental or industrial process.

Pyrazole-72 (CAS 85833-79-0): Quantified Differentiation Evidence Against Analogous Fluorescent Dyes


Spectral Differentiation: Pyrazole-72's Absorption Maximum (λmax) vs. Standard Blue-Emitting Pyrazolines

Pyrazole-72 is characterized by a distinct λmax of 519 nm . This absorption is significantly red-shifted when compared to a broad class of simpler 1,3,5-triaryl-2-pyrazoline and bis-pyrazole derivatives, which are commonly reported to exhibit absorption maxima in the 360 nm region and emission in the 445–467 nm (blue) range [1]. This spectral difference is critical for applications requiring green light absorption or where spectral overlap with other common fluorophores must be minimized.

Fluorescent Dye Spectrophotometry Optical Filter Design

Thermal Stability: Pyrazole-72's High Melting Point vs. Common Laser Dyes

Pyrazole-72 possesses a high melting point range of 280.3 - 286.0 °C [1]. This value is significantly greater than that of many widely used organic fluorophores. For instance, the standard laser dye Rhodamine B has a much lower melting point of approximately 165-168 °C [2]. This thermal stability suggests that Pyrazole-72 can maintain its structural integrity under conditions where many other dyes would melt or decompose, which is an advantage for processes involving elevated temperatures.

Thermal Analysis Material Stability High-Temperature Processing

Purity Benchmarking: Pyrazole-72's Dye Content Specification vs. Typical Research-Grade Reagents

Commercially supplied Pyrazole-72 is specified with a dye content of 95% . This is a critical quality metric for a functional dye, as it quantifies the amount of the actual photoactive species, distinct from residual solvents or inert fillers. While many generic '95% purity' chemicals have 5% unspecified impurities, the explicit 'dye content' specification provides a more targeted measure of functional material, ensuring batch-to-batch consistency in optical experiments.

Quality Control Material Purity Reproducible Research

Research and Industrial Application Scenarios for Pyrazole-72 (CAS 85833-79-0) Based on Verified Evidence


Calibration Standard for Green Light (519 nm) Optical Systems

Given its defined and reproducible absorption maximum at 519 nm , Pyrazole-72 is well-suited as a wavelength calibration standard or reference material for spectrophotometers, fluorometers, and other analytical instruments operating in the green region of the visible spectrum. Its commercial availability with a specified dye content of 95% supports its use as a reliable benchmark for validating instrument performance and ensuring inter-laboratory consistency.

Green-Emitting Dopant or Active Layer in Organic Electronic Devices

The absorption at 519 nm positions Pyrazole-72 as a candidate for use as a green-light-absorbing component in organic photovoltaics (OPVs), photodetectors, or as an emitter/dopant in organic light-emitting diodes (OLEDs) designed for green emission . Its high melting point (>280 °C) [1] provides a quantifiable advantage for device fabrication processes that involve thermal evaporation or annealing steps, suggesting it can withstand higher processing temperatures than many other organic dyes like Rhodamine B.

High-Temperature Fluorescent Tracer or Security Marker

The combination of a distinct 519 nm optical signature and a high thermal decomposition threshold (melting point 280.3-286.0 °C) makes Pyrazole-72 a potential candidate for applications requiring a stable fluorescent marker in materials that undergo heat treatment. This could include tracing the distribution of components in high-temperature polymers or serving as a covert security feature in products that are subjected to thermal curing or processing.

Technical Documentation Hub

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